8-fluoro-2,3-dihydro-4H-thiochromen-4-one

説明

BenchChem offers high-quality 8-fluoro-2,3-dihydro-4H-thiochromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2,3-dihydro-4H-thiochromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

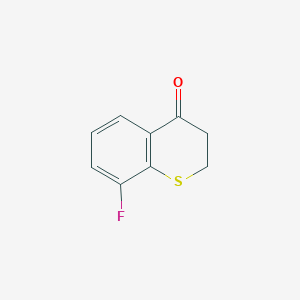

Structure

3D Structure

特性

IUPAC Name |

8-fluoro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPXAUNBZAYCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427928 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21243-12-9 | |

| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a key intermediate in the development of fluorinated pharmaceuticals.[1][2] The document details a robust and efficient two-step synthetic pathway, commencing with the synthesis of the precursor, 3-(2-fluorophenylthio)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target thiochromanone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this important heterocyclic scaffold.

Introduction: The Significance of Fluorinated Thiochromanones

Thiochroman-4-ones are a class of sulfur-containing heterocyclic compounds that serve as versatile precursors in the synthesis of a multitude of heterocyclic rings.[3] Their structural similarity to chromones, which are privileged scaffolds in medicinal chemistry, has led to significant interest in their biological activities.[4] Thiochromen-4-ones have demonstrated a range of pharmacological properties, including antioxidant, antimicrobial, and anticancer activities.[4]

The introduction of a fluorine atom into the thiochromanone scaffold, specifically at the 8-position, can significantly modulate the molecule's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[1][2] Consequently, 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a valuable building block for the synthesis of novel therapeutic agents, particularly for central nervous system disorders and inflammatory conditions.[1][2]

This guide will focus on the most prevalent and reliable synthetic route to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, which proceeds via an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate.

Synthetic Strategy: A Two-Step Approach

The synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is efficiently achieved through a two-step process:

-

Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid. This precursor is prepared by the nucleophilic addition of 2-fluorothiophenol to an acrylic acid equivalent.

-

Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized propanoic acid derivative undergoes cyclization in the presence of a strong acid catalyst to form the desired thiochromanone ring system.

This strategy is widely applicable for the synthesis of various substituted thiochromanones and offers good overall yields.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one.

Experimental Protocols

Step 1: Synthesis of 3-(2-fluorophenylthio)propanoic acid

There are two common methods for the synthesis of the 3-(arylthio)propanoic acid precursor: the reaction of a thiophenol with a β-halopropionic acid or with acrylic acid. The conjugate addition of a thiophenol to acrylic acid is often preferred due to the ready availability and lower cost of acrylic acid.

Protocol: Nucleophilic Addition of 2-Fluorothiophenol to Acrylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorothiophenol (1.0 eq) in a suitable solvent such as toluene or water.

-

Base Addition: Add a catalytic amount of a suitable base (e.g., triethylamine or sodium hydroxide) to the solution to facilitate the formation of the thiophenolate anion.

-

Addition of Acrylic Acid: Slowly add acrylic acid (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If using an organic solvent, wash the mixture with water. If in an aqueous basic solution, acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude 3-(2-fluorophenylthio)propanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | 2-Fluorothiophenol, Acrylic Acid | [5] |

| Solvent | Toluene or Water | |

| Base | Triethylamine or NaOH (catalytic) | |

| Temperature | Reflux | |

| Reaction Time | 2-6 hours | |

| Purification | Recrystallization or Column Chromatography |

Step 2: Intramolecular Friedel-Crafts Acylation

The key step in the formation of the thiochromanone ring is the intramolecular Friedel-Crafts acylation of 3-(2-fluorophenylthio)propanoic acid. This electrophilic aromatic substitution is typically promoted by strong acids that can act as both catalyst and solvent.[1][6] Polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are commonly employed for this transformation.[6][7]

Protocol: Cyclization using Polyphosphoric Acid (PPA)

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(2-fluorophenylthio)propanoic acid (1.0 eq).

-

Addition of PPA: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material). PPA is highly viscous and should be handled with care.

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The optimal temperature should be determined empirically. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring to decompose the PPA.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 8-fluoro-2,3-dihydro-4H-thiochromen-4-one can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

| Parameter | Value | Reference |

| Reactant | 3-(2-Fluorophenylthio)propanoic acid | [6] |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) | [6] |

| Temperature | 80-120 °C | [6] |

| Reaction Time | 1-4 hours | |

| Purification | Column Chromatography or Recrystallization | [4] |

Mechanism of the Intramolecular Friedel-Crafts Acylation

The mechanism of the PPA-mediated cyclization involves the formation of a mixed anhydride, which then generates a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered ring of the thiochromanone.

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Characterization Data

While a specific peer-reviewed publication with the complete characterization data for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one was not identified in the initial search, the expected data can be predicted based on the analysis of analogous compounds and general spectroscopic principles.[8][9][10]

Expected Spectroscopic Data for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one (CAS: 21243-12-9)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of δ 7.0-8.0 ppm, showing splitting patterns consistent with a trisubstituted benzene ring and coupling to the fluorine atom. Two triplet signals for the methylene protons of the dihydrothiopyranone ring around δ 3.0-3.5 ppm. |

| ¹³C NMR | A carbonyl carbon signal around δ 190-200 ppm. Aromatic carbon signals in the range of δ 110-160 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant. Methylene carbon signals around δ 25-40 ppm. |

| ¹⁹F NMR | A single signal for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₉H₇FOS (m/z = 182.02). |

| Appearance | Likely a solid at room temperature. |

Safety Considerations

-

Thiophenols: 2-Fluorothiophenol is a volatile and malodorous compound. All manipulations should be performed in a well-ventilated fume hood.

-

Strong Acids: Polyphosphoric acid and other strong acids used in the Friedel-Crafts reaction are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reaction Quenching: The quenching of the PPA reaction mixture with ice is highly exothermic and should be done slowly and cautiously.

Conclusion

The synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a straightforward and efficient process that provides access to a valuable building block for medicinal chemistry and drug discovery. The two-step approach, involving the formation of a 3-(arylthio)propanoic acid intermediate followed by an intramolecular Friedel-Crafts acylation, is a reliable and scalable method. By following the detailed protocols and safety precautions outlined in this guide, researchers can successfully synthesize this important fluorinated thiochromanone for further derivatization and biological evaluation.

References

-

Lee, Y. R., & Kim, J. H. (2021). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules, 26(21), 6477. [Link]

- El-Gaby, M. S. A., & Atalla, A. A. (2008). Thiochroman-4-ones: synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-653.

-

MySkinRecipes. (n.d.). 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

- Rutkauskas, K., & Beresnevicius, Z. J. (2006). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Chemistry of Heterocyclic Compounds, 42(4), 488-493.

-

Rajendran, S., Charbe, N. B., Amnerkar, N., & Acevedo, R. (2025). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. ResearchGate. [Link]

-

Vekariya, R. H., & Aubé, J. (2015). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 17(21), 5484-5487. [Link]

-

ResearchGate. (n.d.). Intramolecular Friedel-Crafts acylation. [Link]

- Park, K. H., & Lee, S. K. (2009). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 30(11), 2729-2732.

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Yoon, H., Ahn, S., Hwang, D., Jo, G., Kim, D. W., Kim, S. H., ... & Lim, Y. (2012). 1H and 13C NMR spectral assignments of novel chromenylchalcones. Magnetic Resonance in Chemistry, 50(11), 759-764. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(2-chlorophenyl)propionic acid. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl) Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

MySkinRecipes. (n.d.). 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 8-fluoro-2,3-dihydro-4H-thiochromen-4-one [myskinrecipes.com]

- 3. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR spectral assignments of novel chromenylchalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one: Properties, Synthesis, and Applications

Introduction: The Significance of Fluorinated Thiochromenones in Modern Drug Discovery

8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a fluorinated heterocyclic compound belonging to the thiochromanone class of molecules. Thiochromenones, the sulfur analogs of the well-known chromones, are recognized as "privileged scaffolds" in medicinal chemistry.[1] This designation stems from their versatile molecular framework that allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The incorporation of a fluorine atom onto the thiochromenone core, as in the case of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, is a strategic modification in medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity to target proteins, and bioavailability.[3] Consequently, this compound serves as a crucial intermediate in the synthesis of advanced fluorinated pharmaceuticals, particularly in the development of novel agents targeting the central nervous system and inflammatory conditions.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

The fundamental chemical properties of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source |

| IUPAC Name | 8-fluorothiochroman-4-one | - |

| CAS Number | 21243-12-9 | [3] |

| Molecular Formula | C₉H₇FOS | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Boiling Point | 288.2°C at 760 mmHg (Predicted) | [1] |

| Density | 1.335 g/cm³ (Predicted) | [1] |

| Flash Point | 128.1°C (Predicted) | [1] |

| XLogP3 | 2.5 (Predicted) | [1] |

The planarity of the fused ring system in thiochromenones is a key structural feature, which is influenced by the sp² hybridization of the aromatic and enone components.[4] While a crystal structure for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is not currently available, studies on analogous chromone structures, such as 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde, reveal a nearly coplanar fused-ring system.[5] This structural rigidity is a significant factor in its interaction with biological targets.

Synthesis of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one

A robust and efficient one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been reported, which can be adapted for the synthesis of the 8-fluoro derivative.[6] This method offers advantages in terms of time, cost, and waste reduction.[2] The proposed synthetic pathway is outlined below.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 3-((2-fluorophenyl)thio)propanoic acid

-

To a solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature to form the sodium 2-fluorothiophenolate salt.

-

Add 3-chloropropanoic acid (1.05 eq) to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the crude 3-((2-fluorophenyl)thio)propanoic acid. The product can be further purified by recrystallization.

Step 2: One-Pot Cyclization to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one

-

In a reaction vessel, combine 3-((2-fluorophenyl)thio)propanoic acid (1.0 eq) with a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture with stirring at a temperature typically ranging from 80 to 120°C. The progress of the intramolecular Friedel-Crafts acylation can be monitored by TLC.

-

Upon completion, carefully pour the hot reaction mixture into ice-water to quench the reaction and precipitate the crude product.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude 8-fluoro-2,3-dihydro-4H-thiochromen-4-one can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for 8-fluoro-2,3-dihydro-4H-thiochromen-4-one.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons, with coupling patterns influenced by the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | ~7.8-8.0 | dd | JH5-H6 ≈ 8.0, JH5-H7 ≈ 1.5 |

| H-6 | ~7.2-7.4 | m | - |

| H-7 | ~7.1-7.3 | m | - |

| H-2 | ~3.1-3.3 | t | JH2-H3 ≈ 6.5 |

| H-3 | ~2.9-3.1 | t | JH3-H2 ≈ 6.5 |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon and the C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4 (C=O) | ~195-200 | Carbonyl carbon, deshielded. |

| C-8a | ~158-162 | Aromatic carbon bonded to fluorine, shows a large ¹JC-F coupling. |

| C-4a | ~135-138 | Quaternary aromatic carbon. |

| C-8 | ~130-133 | Quaternary aromatic carbon. |

| C-6 | ~125-128 | Aromatic CH. |

| C-5 | ~123-126 | Aromatic CH. |

| C-7 | ~118-122 | Aromatic CH, may show ²JC-F or ³JC-F coupling. |

| C-2 | ~38-42 | Aliphatic CH₂ adjacent to sulfur. |

| C-3 | ~25-29 | Aliphatic CH₂ adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl and C-F bonds.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Ketone) | 1670-1690 | Strong |

| C-F Stretch | 1200-1250 | Strong |

| Aromatic C=C Stretch | 1580-1600, 1450-1500 | Medium to Strong |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 182. Key fragmentation patterns would likely involve the loss of CO (m/z 154) and subsequent fragmentation of the heterocyclic ring.

Reactivity and Chemical Transformations

The chemical reactivity of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is primarily dictated by the carbonyl group, the sulfur atom, and the activated methylene group at the C-3 position. The electron-withdrawing nature of the 8-fluoro substituent can also influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Caption: Potential reactivity pathways of the thiochromanone core.

-

Reduction of the Carbonyl Group: The ketone can be readily reduced to the corresponding alcohol, 8-fluoro-2,3-dihydro-4H-thiochromen-4-ol, using standard reducing agents like sodium borohydride.[7]

-

Oxidation of the Sulfur Atom: The thioether can be oxidized to the corresponding sulfoxide and further to the sulfone using oxidizing agents such as hydrogen peroxide or m-CPBA. These oxidized derivatives are also of interest in medicinal chemistry.[7]

-

Reactions at the α-Carbon: The methylene group at the C-3 position is activated by the adjacent carbonyl group and can participate in various condensation reactions, such as the Aldol condensation with aromatic aldehydes, to form 3-arylidenethiochroman-4-ones.[7]

Potential Applications in Drug Discovery

The 8-fluoro-2,3-dihydro-4H-thiochromen-4-one scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The broader class of thiochromenones has demonstrated a wide range of biological activities. For instance, derivatives have been investigated for their potential as:

-

Anticancer Agents: Thiochromenones have been shown to inhibit tumor cell growth and induce apoptosis.[1]

-

Antimicrobial Agents: Various thiochromenone derivatives have exhibited activity against a range of bacteria and fungi.[2]

-

Enzyme Inhibitors: The thiochromenone scaffold has been utilized in the design of selective enzyme inhibitors, such as for monoamine oxidases (MAOs).[6]

The presence of the 8-fluoro substituent can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of these potential drug candidates, making 8-fluoro-2,3-dihydro-4H-thiochromen-4-one a highly relevant building block in contemporary medicinal chemistry.[3]

References

- [This result is not available.]

-

Guo, F., et al. (2024). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]

-

Ishikawa, T., et al. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- [This result is not available.]

-

MySkinRecipes. (n.d.). 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. Retrieved from [Link]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

-

Somasundaram, M., et al. (2013). 3-[(4-Oxo-4H-thiochromen-3-yl)methyl]-4H-thiochromen-4-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

- [This result is not available.]

-

Preprints.org. (2024). One-Pot Synthesis of Thiochromone and It's Derivatives. Available at: [Link]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry. Available at: [Link]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

- [This result is not available.]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. compoundchem.com [compoundchem.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

spectroscopic data of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one

An In-depth Technical Guide to the Spectroscopic Characterization of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one

Abstract

8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] The introduction of a fluorine atom can modulate a molecule's metabolic stability, binding affinity, and bioavailability, making its precise structural confirmation paramount.[1][2] This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. As complete, experimentally verified data for this specific molecule is not consolidated in published literature, this paper synthesizes predictive data based on foundational spectroscopic principles and comparative analysis with structurally related, well-characterized thiochromenone and chromenone derivatives.[3][4][5][6] We present detailed protocols for data acquisition and an in-depth interpretation of expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy results, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Foundational Analysis

The structural integrity of a synthetic compound is the bedrock of its functional application. For 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, spectroscopic analysis serves to confirm the connectivity of the thiochromenone core, the saturation of the heterocyclic ring, and, crucially, the regiochemistry of the fluorine substituent on the aromatic ring. The molecule's structure integrates an electron-withdrawing ketone, a sulfur atom within the heterocyclic ring, and a highly electronegative fluorine atom, all of which impart distinct and predictable features to its spectroscopic profile.

Caption: Structure of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, ¹H and ¹³C NMR will confirm the key structural motifs: the two aliphatic methylene groups, the three protons on the fluorinated aromatic ring, and the nine distinct carbon environments.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[5][7]

-

¹H NMR Acquisition: Acquire spectra at 298 K. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Acquisition: Acquire spectra using proton noise decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is predicted to show two distinct regions: an aliphatic region corresponding to the protons at C2 and C3, and an aromatic region for the protons at C5, C6, and C7. The fluorine at C8 will introduce characteristic splitting patterns due to through-bond H-F coupling.

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 (CH₂) | 3.25 - 3.40 | t | JH2-H3 = 6.5 | 2H | Aliphatic protons adjacent to sulfur. |

| H-3 (CH₂) | 3.00 - 3.15 | t | JH3-H2 = 6.5 | 2H | Aliphatic protons α to the carbonyl group, expected to be slightly upfield from H-2. |

| H-7 | 7.60 - 7.75 | ddd | JH7-H6 = 8.0, JH7-H5 = 1.5, JH7-F8 = 5.5 | 1H | Ortho to the carbonyl group and coupled to H6, H5 (meta), and F8. |

| H-5 | 7.35 - 7.50 | dd | JH5-H6 = 8.0, JH5-H7 = 1.5 | 1H | Ortho to the C4a-C8a bridge, coupled to H6 and H7 (meta). |

| H-6 | 7.15 - 7.30 | td | JH6-H5 = 8.0, JH6-H7 = 8.0, JH6-F8 = 8.5 | 1H | Coupled to both adjacent protons (H5, H7) and the fluorine atom at C8. |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will display nine unique signals. The most downfield signal will be the carbonyl carbon. The carbon directly attached to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in the aromatic ring will also exhibit smaller C-F couplings.[8]

| Carbon Position | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C-4 (C=O) | 195.0 - 198.0 | d | ³JCF ≈ 3 | Carbonyl carbon, deshielded. |

| C-8 | 160.0 - 163.0 | d | ¹JCF ≈ 250 | Aromatic carbon directly bonded to fluorine, shows large C-F coupling. |

| C-8a | 138.0 - 141.0 | s | - | Quaternary carbon adjacent to sulfur. |

| C-6 | 134.0 - 136.0 | d | ³JCF ≈ 8 | Aromatic CH carbon. |

| C-4a | 128.0 - 131.0 | d | ²JCF ≈ 15 | Quaternary carbon adjacent to the carbonyl. |

| C-5 | 125.0 - 127.0 | d | ⁴JCF ≈ 3 | Aromatic CH carbon. |

| C-7 | 118.0 - 120.0 | d | ²JCF ≈ 22 | Aromatic CH carbon ortho to fluorine, significantly affected by C-F coupling. |

| C-2 (CH₂) | 38.0 - 40.0 | s | - | Aliphatic carbon α to the carbonyl. |

| C-3 (CH₂) | 25.0 - 27.0 | s | - | Aliphatic carbon adjacent to sulfur. |

graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];H2 [label="H-2", pos="0,0!"]; H3 [label="H-3", pos="1,0!"]; H5 [label="H-5", pos="2,0!"]; H6 [label="H-6", pos="3,0!"]; H7 [label="H-7", pos="4,0!"];

H2 -- H3 [label=" J_HH", fontname="Arial"]; H5 -- H6 [label=" J_HH", fontname="Arial"]; H6 -- H7 [label=" J_HH", fontname="Arial"]; H5 -- H7 [style=dashed, color="#EA4335", label="meta"]; }

Caption: Predicted key ¹H-¹H COSY correlations for the title compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering insights into the compound's structure and stability.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds.[9][10] Electron ionization (EI) could also be used.

-

Analysis: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.[5]

Predicted Mass Spectrum

-

Molecular Formula: C₉H₇FOS

-

Exact Mass: 182.0252

-

Predicted [M+H]⁺: 183.0330

The high-resolution mass spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 183.0330, confirming the elemental formula. The fragmentation pattern would likely involve characteristic losses, providing further structural evidence.

Caption: Plausible fragmentation pathways under Electron Ionization (EI).

A key fragmentation pathway for chromenone-type structures is the retro-Diels-Alder (RDA) reaction, leading to the loss of ethylene (C₂H₄). Another expected fragmentation is the loss of a carbonyl group (CO). The loss of the fluorine radical is also a possible pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Method: The spectrum can be recorded using either a potassium bromide (KBr) pellet containing a small amount of the solid sample or via Attenuated Total Reflectance (ATR) on the neat solid.[7]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Collection: Spectra are typically collected over a range of 4000–400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong absorption from the carbonyl group and will also feature characteristic bands for the aromatic C-H, C=C, C-F, and C-S bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds. |

| 2980 - 2850 | Medium | Aliphatic C-H stretch | Characteristic of the two CH₂ groups. |

| 1670 - 1690 | Strong | C=O stretch (ketone) | The strong, sharp peak is indicative of the conjugated ketone.[7] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch | Multiple bands are expected in this region for the benzene ring. |

| 1250 - 1150 | Strong | C-F stretch | A strong band characteristic of an aryl-fluoride bond. |

| 700 - 650 | Medium | C-S stretch | Characteristic of the thioether linkage. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. The predicted data, derived from established principles and comparison with related structures, highlights key expected features:

-

¹H NMR: Distinct aliphatic triplets and a complex aromatic pattern with characteristic H-F couplings.

-

¹³C NMR: Nine unique carbon signals, including a downfield ketone and a C-F doublet with a large ¹JCF coupling constant.

-

Mass Spectrometry: An accurate mass measurement confirming the elemental formula C₉H₇FOS.

-

IR Spectroscopy: A strong carbonyl absorption around 1680 cm⁻¹ and a prominent C-F stretch.

This guide serves as a valuable resource for researchers, enabling confident characterization of this important synthetic intermediate and facilitating its application in drug discovery and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Catalyst-Free Approach to 3-Thiocyanato-4H-chromen-4-one. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 8-carbo substituted 2-(trifluoromethyl)-4H-furo[2,3-h]chromen-4-ones and their thienoangelicin derivatives. Journal of Fluorine Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. Retrieved from [Link]

-

National Institutes of Health. (2014). 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]

-

National Institutes of Health. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2020). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, structure characterization and biological evaluation of new 6,8-dichloro-2-methyl-4H-chromen-4-one derivatives. European Journal of Chemistry. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

-

ResearchGate. (2016). Identification of a fluorometabolite from Streptomyces sp. MA37: (2R,3S,4S)-5-Fluoro-2,3,4-trihydroxypentanoic acid. Retrieved from [Link]

Sources

- 1. 8-fluoro-2,3-dihydro-4H-thiochromen-4-one [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. rsc.org [rsc.org]

- 10. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

An In-Depth Technical Guide to 8-fluoro-2,3-dihydro-4H-thiochromen-4-one (CAS Number: 21243-12-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the thiochromanone scaffold can profoundly influence the molecule's physicochemical and pharmacokinetic properties, making it a valuable building block in the design of novel therapeutics. This document details the compound's properties, a robust synthetic methodology, in-depth spectroscopic analysis, chemical reactivity, and its applications in drug discovery, with a particular focus on its potential as a scaffold for central nervous system (CNS) agents and anti-inflammatory compounds.

Introduction: The Significance of Fluorinated Thiochromanones

Thiochromanones, sulfur-containing analogues of chromanones, represent a class of privileged scaffolds in medicinal chemistry. Their inherent biological activities are diverse, ranging from antimicrobial to anticancer properties. The introduction of fluorine, a bioisostere for hydrogen, can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In the case of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one, the fluorine atom at the C8 position is anticipated to modulate the electronic and steric properties of the aromatic ring, potentially leading to enhanced biological efficacy and a more favorable pharmacokinetic profile. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound in their drug discovery and development endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of 8-fluoro-2,3-dihydro-4H-thiochromen-4-one is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 21243-12-9 | [1] |

| Molecular Formula | C₉H₇FOS | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | 8-fluoro-2,3-dihydro-4H-1-benzothiopyran-4-one | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | Commercially available up to 98% | [1] |

| Storage | Store at room temperature | General laboratory practice |

Synthesis and Purification

The synthesis of thiochromen-4-ones can be challenging due to the nature of sulfur.[2] A robust and adaptable one-pot synthesis of thiochromen-4-ones from 3-(arylthio)propanoic acids has been reported, offering a time and cost-effective method with reduced waste.[2] While a specific synthesis for the 8-fluoro derivative is not explicitly detailed in the literature, the following protocol is adapted from this general and reliable method.

Synthetic Pathway: A Two-Step, One-Pot Approach

The synthesis involves two key transformations within a single reaction vessel: the formation of the thiochroman-4-one via intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid intermediate, followed by an oxidation step.

Sources

The Rising Profile of Fluorinated Thiochromenones in Medicinal Chemistry: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, bioavailability, and target affinity.[1][2][3] Thiochromenones, heterocyclic compounds featuring a sulfur atom in their core structure, have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides an in-depth exploration of the biological activities of fluorinated thiochromenones, synthesizing current research to offer a comprehensive resource for researchers in medicinal chemistry and drug development. We will delve into the synthetic rationale, key biological activities, mechanisms of action, and the critical structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Advantage of Fluorine in Thiochromenone Scaffolds

The thiochromenone core, a benzothiopyran-4-one system, is a privileged structure in medicinal chemistry, analogous to the more widely studied chromones.[6] The presence of the sulfur atom influences the molecule's electronic and steric properties, often leading to unique biological profiles compared to its oxygen-containing counterparts.[5]

The introduction of fluorine into the thiochromenone scaffold is a deliberate strategy to modulate its pharmacological properties.[1][2] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the biological half-life of a drug candidate.[7]

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cellular uptake.[1][7]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[3][8]

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

This guide will explore how these fundamental principles translate into tangible biological activity for fluorinated thiochromenones.

Synthetic Strategies for Fluorinated Thiochromenones

The synthesis of fluorinated thiochromenones typically involves multi-step processes, often starting from fluorinated thiophenols or benzaldehydes. A common and effective method is the Michael addition of polyfluoroalkenoates with thiophenols, followed by cyclization using polyphosphoric acid (PPA).[9] Other approaches include one-pot multi-component strategies utilizing fluorinating reagents like N-Fluorobenzenesulfonimide (NFSI).[10]

The diagram below illustrates a generalized synthetic workflow for producing fluorinated thiochromenones.

Caption: Generalized workflow for the synthesis of fluorinated thiochromenones.

Diverse Biological Activities of Fluorinated Thiochromenones

The incorporation of fluorine into the thiochromenone backbone has led to the discovery of compounds with a wide spectrum of biological activities.

Anticancer Activity

Fluorinated thiochromenones have emerged as promising anticancer agents.[5] Structure-activity relationship (SAR) studies have revealed that the position and number of fluorine substituents significantly impact cytotoxicity. For instance, fluorine substitution at the 6th and 8th positions of the thiochromenone ring has been shown to increase anticancer potential several-fold compared to non-fluorinated or chloro-substituted analogs.[5]

Mechanism of Action: The anticancer effects of these compounds are often multifaceted. Mechanistic studies have shown that some derivatives can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and cause cell cycle arrest, typically at the G2/M phase, in cancer cells.[5]

The following diagram depicts a simplified signaling pathway for ROS-mediated apoptosis induced by fluorinated thiochromenones.

Caption: ROS-mediated apoptosis pathway induced by fluorinated thiochromenones.

Antimicrobial and Antifungal Activity

Thiochromenone derivatives have demonstrated significant antimicrobial and antifungal properties.[4][5] Fluorination can enhance these activities. For example, some fluorinated chromones and their thio-analogs have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, such as E. coli and B. subtilis.[11] The thiochromanone scaffold, a related structure, has also been shown to exhibit potent antibacterial and antifungal activity, in some cases outperforming standard drugs.[5][12]

Structure-Activity Relationship (SAR): SAR studies indicate that the presence of a 3-hydroxyl group on the thiochromenone ring can be crucial for antimicrobial activity.[5] Additionally, the nature and position of other substituents play a significant role in determining the potency and spectrum of activity.

Anti-inflammatory Activity

Fluorinated compounds, in general, are known to possess anti-inflammatory properties.[13][14][15][16] While direct studies on the anti-inflammatory effects of fluorinated thiochromenones are emerging, related fluorinated structures like dihydropyranonaphthoquinones have shown potent inhibition of nitric oxide (NO) production and pro-inflammatory cytokines such as IL-1β and IL-6 in macrophage cells.[13] This suggests that fluorinated thiochromenones are promising candidates for the development of novel anti-inflammatory agents.

Enzyme Inhibition: A Key Mechanism of Action

A significant mode of action for many fluorinated compounds, including thiochromenone derivatives, is enzyme inhibition.[8][17][18][19] Fluorine's unique electronic properties make it a valuable tool in designing potent and selective enzyme inhibitors.

Fluorinated molecules can act as:

-

Mechanism-based inhibitors (suicide substrates): These compounds are chemically inert until they are processed by the target enzyme, at which point they become activated and covalently bind to the enzyme, leading to irreversible inactivation.[17][19]

-

Transition-state analogues: The presence of fluorine can stabilize a conformation that mimics the transition state of the enzymatic reaction, leading to very tight binding to the active site.[20] For example, α-fluorinated ketones are effective inhibitors of serine proteases.[20]

While specific enzyme targets for many fluorinated thiochromenones are still under investigation, their structural similarity to known enzyme inhibitors suggests they may target kinases, proteases, or other enzymes involved in disease pathways.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized fluorinated thiochromenones, a series of standardized in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the anticancer potential of a compound by measuring its effect on cell viability.

Protocol:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated thiochromenone derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the microbial strain in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of the fluorinated thiochromenone in a 96-well plate containing the broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

The following diagram outlines the workflow for determining the MIC of a compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data Summary

The following table summarizes representative biological activity data for thiochromenone derivatives and related fluorinated compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions.

| Compound Class | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Reference |

| Spiro-indoline thiochromane | Antifungal | Candida neoformans | 8 µg/mL | [4] |

| Thiochromanone-thiosemicarbazones | Anticancer | MCF-7 (breast cancer) | Not specified, induces G2/M arrest | [5] |

| 6-Fluoro-thiochromone vinyl sulfone | Anti-leishmanial | Leishmania | Not specified, enhanced activity | [5] |

| Fluorinated Dihydropyranonaphthoquinones | Anti-inflammatory | RAW264.7 macrophages | IC50 = 1.67 µM (NO inhibition) | [13] |

| Fluorinated Chalcones | Anticancer | Various human cancer lines | IC50 in nanomolar range | [21] |

Conclusion and Future Directions

Fluorinated thiochromenones represent a dynamic and promising area of research in medicinal chemistry. The strategic incorporation of fluorine has proven to be an effective method for enhancing a range of biological activities, including anticancer, antimicrobial, and potentially anti-inflammatory effects. The underlying mechanisms often involve the induction of oxidative stress, cell cycle arrest, and enzyme inhibition.

Future research should focus on:

-

Elucidating specific molecular targets: Identifying the precise enzymes or receptors that fluorinated thiochromenones interact with will enable more rational drug design.

-

Expanding SAR studies: A more systematic exploration of the effects of fluorine substitution patterns will help to optimize potency and selectivity.

-

In vivo evaluation: Promising in vitro candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of novel synthetic methodologies: More efficient and versatile synthetic routes will accelerate the discovery of new and more potent analogues.

The continued exploration of fluorinated thiochromenones holds significant potential for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Huang, W., & Liu, Y. (1995). A new synthetic route to fluorine‐containing thiochromones.

-

Recent approaches and proposed approach to the synthesis of fluorinated chromenones. (URL: [Link])

- Vargas-Linares, N., et al. (2022). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. Molecules, 27(15), 4987.

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (URL: [Link])

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (URL: [Link])

-

Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. (URL: [Link])

-

Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). (URL: [Link])

-

Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones. (URL: [Link])

-

Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (URL: [Link])

-

Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (URL: [Link])

-

Design, synthesis and characterization of novel fluorinated styryl chromones. (URL: [Link])

-

Advances on the Synthesis, Reactivity, and Biological Properties of 4H-Thiochromen-4-(thio)one Derivatives. (URL: [Link])

-

Synthesis of thiochromones and thioflavones. (URL: [Link])

-

Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (URL: [Link])

-

Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds. (URL: [Link])

-

Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (URL: [Link])

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (URL: [Link])

-

Enzyme inhibition by fluoro compounds. (URL: [Link])

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. (URL: [Link])

-

Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (URL: [Link])

-

Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. (URL: [Link])

-

Fluorinated and thiourea anticancer agents. (URL: [Link])

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (URL: [Link])

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (URL: [Link])

-

Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. (URL: [Link])

-

Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. (URL: [Link])

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (URL: [Link])

-

Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents. (URL: [Link])

-

Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. (URL: [Link])

-

Antibacterial and Antitumor Activities of Synthesized Sarumine Derivatives. (URL: [Link])

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (URL: [Link])

-

The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. (URL: [Link])

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. (URL: [Link])

-

SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. (URL: [Link])

-

Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. (URL: [Link])

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (URL: [Link])

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (URL: [Link])

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (URL: [Link])

-

Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. (URL: [Link])

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Discovery Based on Fluorine-Containing Glycomimetics [mdpi.com]

- 4. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. Sci-Hub. A new synthetic route to fluorine‐containing thiochromones / Heteroatom Chemistry, 1995 [sci-hub.ru]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

- 12. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improved synthesis and anti-inflammatory activity of new fluorinated dihydropyranonaphthoquinone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments | Bentham Science [eurekaselect.com]

- 18. researchgate.net [researchgate.net]

- 19. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Thiochromenone Core: A Journey from Classical Synthesis to Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the thiochromenone scaffold, a sulfur-containing analogue of the well-known chromone, has carved a significant niche.[1] Its unique electronic and steric properties, conferred by the replacement of the endocyclic oxygen with a sulfur atom, have endowed its derivatives with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive exploration of the discovery and history of thiochromenone derivatives, delving into the evolution of their synthesis and their escalating importance in modern drug development. We will traverse from the foundational classical methodologies to the sophisticated, high-efficiency synthetic strategies employed today, offering insights into the rationale behind experimental choices and the practical applications of these versatile molecules.

A Historical Perspective: The Genesis of the Thiochromenone Scaffold

The precise moment of the first synthesis of the parent 4H-thiochromen-4-one is not definitively documented in a single seminal publication. However, the historical narrative of its discovery is intrinsically linked to the development of synthetic routes for its oxygen-containing counterpart, the chromone. Early organic chemists adapted established methods for chromone synthesis to incorporate a sulfur atom, leading to the first thiochromenone derivatives.

Among the earliest and most fundamental approaches to the thiochromenone core is the intramolecular cyclization of 3-(arylthio)propanoic acids.[3][4] This method, conceptually straightforward, involves the formation of a thioether linkage followed by a Friedel-Crafts-type acylation to construct the heterocyclic ring.

Another foundational method involves the bromination of a pre-formed thiochroman-4-one, followed by a dehydrohalogenation step to introduce the double bond and yield the thiochromenone.[5][6] This two-step process, while effective, highlights the early reliance on multi-step procedures to access the core scaffold. These classical methods, though often superseded by more modern techniques, laid the essential groundwork for the exploration of thiochromenone chemistry.

The Evolution of Synthetic Strategies: From Classical to Contemporary

The journey from the early, often harsh and low-yielding, synthetic methods to the elegant and efficient strategies of today reflects the broader advancements in organic chemistry. This section provides a comparative analysis of key synthetic methodologies, highlighting their underlying principles, advantages, and limitations.

Classical Cyclization and Condensation Reactions

The foundational routes to thiochromenones relied on robust, well-established reactions. While effective, they often required harsh conditions and offered limited functional group tolerance.

-

Cyclization of 3-(Arylthio)propanoic Acids: This method remains a viable route, particularly for the synthesis of simple, unsubstituted thiochromenones. The primary advantage lies in the ready availability of the starting materials. However, the cyclization step, typically requiring strong acids like polyphosphoric acid (PPA) and high temperatures, can be a significant drawback, limiting its application to sensitive substrates.[3][7]

-

Simonis-type Condensation: Analogous to the Simonis reaction for chromones, the condensation of thiophenols with β-ketoesters in the presence of a dehydrating agent like phosphorus pentoxide was an early approach.[8] This method can provide direct access to substituted thiochromenones, but often suffers from poor regioselectivity and the formation of byproducts.

The Rise of Modern Methodologies

The late 20th and early 21st centuries witnessed a paradigm shift in thiochromenone synthesis, driven by the development of transition-metal catalysis and novel reaction cascades.

-

Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of functionalized thiochromenones.[9] These methods offer exceptional functional group tolerance, high yields, and precise control over the substitution pattern. A notable example is the Suzuki-Miyaura coupling of a pre-functionalized thiochromenone core with a boronic acid derivative. While powerful, potential catalyst poisoning by sulfur-containing compounds can be a challenge, sometimes necessitating higher catalyst loadings or specialized ligand systems.[9] The use of a reagent capsule has been shown to mitigate catalyst poisoning in some multi-component reactions.[10]

-

One-Pot Syntheses: In the quest for greater efficiency and sustainability, one-pot methodologies have gained prominence. These strategies combine multiple reaction steps into a single operation, avoiding the need for intermediate purification and reducing waste.[5][7][11] A prime example is the one-pot synthesis from 3-(arylthio)propanoic acids, which combines the cyclization and dehydrogenation steps.[3][7][12] The advantages of this approach are significant, including time and cost savings, and increased overall efficiency.[7]

-

Cascade and Multicomponent Reactions: More sophisticated approaches involve elegant cascade or multicomponent reactions where a series of bond-forming events occur in a controlled sequence.[13] These reactions can rapidly generate molecular complexity from simple starting materials, offering a highly efficient route to diverse thiochromenone libraries.

Comparative Analysis of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Typical Applications |

| Classical Cyclization | Readily available starting materials; straightforward concept.[3] | Harsh reaction conditions (strong acids, high temperatures); limited functional group tolerance.[7] | Synthesis of simple, robust thiochromenone scaffolds. |

| Palladium-Catalyzed Coupling | Excellent functional group tolerance; high yields; precise control of substitution.[9] | Potential for catalyst poisoning by sulfur; cost of catalyst and ligands.[9][10] | Late-stage functionalization and synthesis of complex, highly substituted derivatives. |

| One-Pot Synthesis | Increased efficiency; time and cost savings; reduced waste.[7][11] | Optimization can be challenging; potential for side reactions. | Rapid generation of thiochromenone libraries for screening. |

| Cascade/Multicomponent Reactions | High atom economy; rapid increase in molecular complexity.[13] | Requires careful design of substrates and reaction conditions. | Efficient synthesis of structurally diverse and complex thiochromenone derivatives. |

The Biological Significance of Thiochromenone Derivatives: A Privileged Scaffold in Drug Discovery

The thiochromenone core has proven to be a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[5] This versatility has led to the discovery of thiochromenone derivatives with a wide array of pharmacological activities.

A Spectrum of Therapeutic Potential

-

Anticancer Activity: Numerous thiochromenone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tumor cell growth and the induction of apoptosis.[5] Their structural similarity to flavones, a class of compounds with known anticancer properties, has spurred significant research in this area.

-

Antimicrobial and Antifungal Properties: The thiochromenone scaffold has been successfully incorporated into molecules with significant antibacterial and antifungal properties.[2][5] These compounds represent promising leads in the ongoing battle against drug-resistant pathogens.

-

Antiviral and Anti-HIV Activity: Certain thiochromenone derivatives have exhibited promising antiviral activity, including against the human immunodeficiency virus (HIV).[9]

-

Other Biological Activities: The therapeutic potential of thiochromenones extends beyond these areas, with derivatives showing promise as anti-inflammatory, antioxidant, and antileishmanial agents.[4]

The diverse biological activities of thiochromenone derivatives underscore the importance of this scaffold in modern drug discovery. The ability to readily synthesize a wide range of analogues through the various methods described allows for systematic structure-activity relationship (SAR) studies, paving the way for the development of novel and more effective therapeutic agents.

Experimental Protocols: A Practical Guide

To provide a practical context, this section details a representative experimental protocol for a modern, efficient synthesis of a thiochromenone derivative.

General Procedure for the One-Pot Synthesis of 6-Substituted-4H-Thiochromen-4-ones from 3-(Arylthio)propanoic Acids[3]

Rationale: This one-pot procedure is selected for its efficiency, broad substrate scope, and use of readily available starting materials, making it an excellent example of a modern approach to thiochromenone synthesis. The use of polyphosphoric acid (PPA) serves as both the cyclizing and dehydrating agent.

Step-by-Step Methodology:

-

To a round-bottom flask charged with the appropriate 3-(arylthio)propanoic acid (1.0 mmol), add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add ice-water to the flask to quench the reaction and dissolve the PPA.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-substituted-4H-thiochromen-4-one.

Self-Validation: The identity and purity of the synthesized thiochromenone can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The melting point of the crystalline product can also be compared with literature values.

Visualizing the Synthetic Pathways

To better illustrate the key synthetic transformations discussed, the following diagrams are provided in Graphviz DOT language.

Caption: Classical synthetic routes to the thiochromenone core.

Caption: Modern, efficient synthetic strategies for thiochromenone derivatives.

Conclusion and Future Outlook

The field of thiochromenone chemistry has evolved significantly from its classical roots. The development of robust and versatile synthetic methodologies has not only facilitated the efficient production of these valuable scaffolds but has also enabled the exploration of their vast chemical space. The recognition of the thiochromenone core as a privileged scaffold in drug discovery continues to drive innovation in both synthetic chemistry and medicinal research.

Future efforts in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the expanded use of flow chemistry and biocatalysis. Furthermore, the continued exploration of the biological activities of novel thiochromenone derivatives holds immense promise for the discovery of new therapeutic agents to address unmet medical needs. The journey of the thiochromenone core, from a laboratory curiosity to a cornerstone of modern drug discovery, is a testament to the power of synthetic chemistry to shape the future of medicine.

References

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. [Link]

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromone and It's Derivatives[v2]. Preprints.org. [Link]

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. [Link]

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ResearchGate. [Link]

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromones[v1]. Preprints.org. [Link]

-

Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives (review). Chemistry of Heterocyclic Compounds, 52(7), 427–440. [Link]

-

Guo, F., et al. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PMC. [Link]

-

Kumar, A., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]

-

Singh, P., et al. (2025). Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2024). Recent developments in thiochromene chemistry. RSC Publishing. [Link]

-

Li, P., et al. (2021). Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. ACS Omega, 6(22), 14655–14663. [Link]

-

Sharma, P., et al. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR. [Link]

-

Park, S. B., et al. (2008). Synthesis and characterization of thiochromone S,S-dioxides as new photolabile protecting groups. Chemical Communications, (18), 2103–2105. [Link]

-

Upegui, Y., et al. (2017). Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 22(12), 2041. [Link]

-

Bondock, S., & Metwally, M. A. (2008). Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 29(6), 623-648. [Link]

-

Shen, C., et al. (2016). Palladium-Catalyzed Carbonylative Four-Component Synthesis of Thiochromenones: The Advantages of a Reagent Capsule. Angewandte Chemie International Edition, 55(16), 5067-5070. [Link]

-

Wikipedia. (2023). Kostanecki acylation. Wikipedia. [Link]

-

Kumar, A., et al. (2024). Recent Developments in Thiochromene Chemistry. ResearchGate. [Link]

-

Wang, X., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry, 9, 722695. [Link]

-

Sharma, S., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(20), 5766-5803. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]

- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-Catalyzed Carbonylative Four-Component Synthesis of Thiochromenones: The Advantages of a Reagent Capsule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]